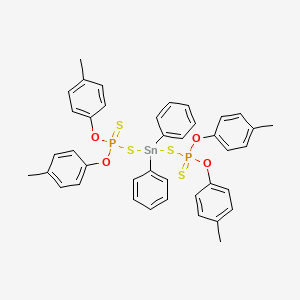
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is a complex organophosphorus compound It features a unique structure with multiple phenoxy and phenyl groups, as well as sulfur and tin atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized by reacting appropriate phosphorus and tin precursors under controlled conditions.
Introduction of Phenoxy Groups: The phenoxy groups are introduced through nucleophilic substitution reactions, where 4-methylphenol reacts with the core structure.
Addition of Phenyl Groups: The phenyl groups are added via electrophilic aromatic substitution reactions.
Incorporation of Sulfur Atoms: Sulfur atoms are incorporated through thiolation reactions, using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organophosphorus derivatives.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1,1,5,5-Tetrakis(phenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- 1,1,5,5-Tetrakis(4-chlorophenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
Uniqueness
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is unique due to the presence of 4-methylphenoxy groups, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
118132-62-0 |
|---|---|
分子式 |
C40H38O4P2S4Sn |
分子量 |
891.7 g/mol |
IUPAC 名称 |
[bis(4-methylphenoxy)phosphinothioylsulfanyl-diphenylstannyl]sulfanyl-bis(4-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/2C14H15O2PS2.2C6H5.Sn/c2*1-11-3-7-13(8-4-11)15-17(18,19)16-14-9-5-12(2)6-10-14;2*1-2-4-6-5-3-1;/h2*3-10H,1-2H3,(H,18,19);2*1-5H;/q;;;;+2/p-2 |
InChI 键 |
DAGWCEQQBFJPKN-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)S[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)SP(=S)(OC5=CC=C(C=C5)C)OC6=CC=C(C=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
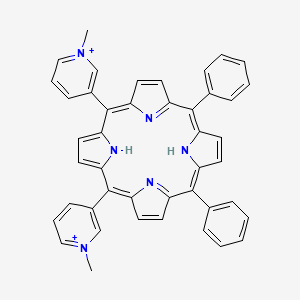
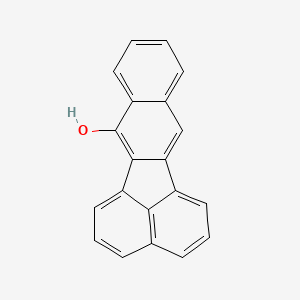
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
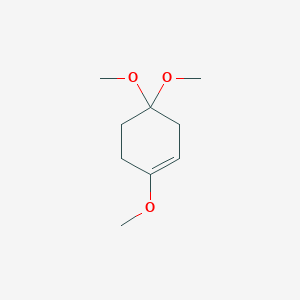
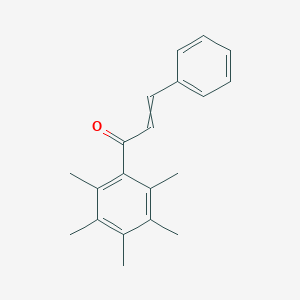


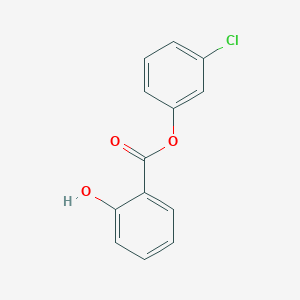
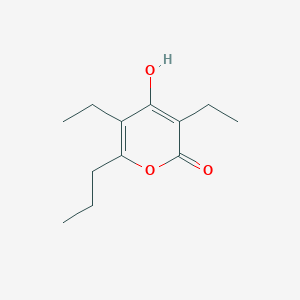
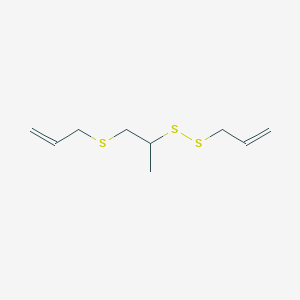

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
